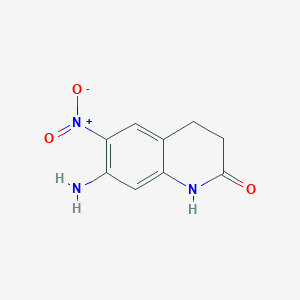

7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

説明

7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is a bicyclic organic compound featuring a tetrahydroquinoline core with amino (-NH₂) and nitro (-NO₂) groups at positions 7 and 6, respectively. Its molecular formula is C₁₁H₁₃N₃O₃, with a molecular weight of 235.24 g/mol . The compound’s CAS number is EN300-323019, and it is reported with a purity of ≥95% .

特性

IUPAC Name |

7-amino-6-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDQYOZJKBLNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach includes the use of the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

化学反応の分析

7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . Major products formed from these reactions include different quinoline derivatives with varied functional groups.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds, including 7-amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one, exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that specific substitutions on the tetrahydroquinoline scaffold enhanced cytotoxicity against tumor cells, suggesting a structure-activity relationship that could be exploited for drug development .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In a study involving models of neuropathic pain, it was found that certain derivatives could effectively inhibit nitric oxide synthase (NOS), which is implicated in neuroinflammation and pain pathways. The selective inhibition of neuronal NOS over endothelial NOS suggests potential for developing treatments for chronic pain conditions .

Anti-inflammatory Properties

this compound has been evaluated for anti-inflammatory activity as well. Compounds derived from this class have shown efficacy in reducing inflammatory markers in various in vitro models, indicating their potential use in treating inflammatory diseases .

Biological Research

Enzyme Inhibition Studies

The compound has been studied as a potential inhibitor of several enzymes involved in critical biological processes. For instance, its ability to inhibit specific isoforms of nitric oxide synthase makes it a candidate for further exploration in cardiovascular and neurodegenerative diseases .

Receptor Binding Studies

In receptor binding assays, compounds based on the tetrahydroquinoline structure have shown promise in modulating receptor activity associated with neurotransmission and inflammation. This property suggests potential applications in developing drugs targeting neurological disorders .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in synthetic organic chemistry. It can be used to create more complex molecules through various chemical transformations such as alkylation and acylation. Its reactivity allows chemists to explore new pathways for synthesizing bioactive compounds .

Case Studies

作用機序

The mechanism of action of 7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Nitro vs. Fluoro Substitution

- 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1049873-83-7): Molecular formula: C₉H₇FN₂O₃ (MW: 210.16 g/mol) . The fluoro group at position 6 reduces molecular weight compared to the amino-nitro analog. The electron-withdrawing nitro group may enhance electrophilic reactivity, while fluorine could improve metabolic stability.

- 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CID 12040822): Molecular formula: C₉H₉FN₂O (MW: 180.18 g/mol) .

Amino-Nitro vs. Amino-Alkyl Derivatives

- 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 233775-33-2): Molecular formula: C₁₁H₁₄N₂O (MW: 190.24 g/mol) . The ethyl group at position 1 increases lipophilicity, which may enhance membrane permeability compared to the nitro-substituted compound.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Predicted Properties |

|---|---|---|---|

| 7-Amino-6-nitro-tetrahydroquinolin-2-one | 235.24 | -NH₂, -NO₂ | High polarity, potential hydrogen bonding |

| 6-Fluoro-7-nitro analog | 210.16 | -F, -NO₂ | Enhanced electrophilicity, moderate solubility |

| 6-Amino-1-ethyl analog | 190.24 | -NH₂, -C₂H₅ | Increased lipophilicity |

- The nitro group in the target compound contributes to higher molecular weight and polarity, which may impact solubility and pharmacokinetics compared to fluoro or alkyl derivatives.

生物活性

7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (abbreviated as 7-Amino-6-nitro-THQ) is a heterocyclic organic compound with the molecular formula C9H10N2O3. It belongs to the tetrahydroquinoline family and features an amino group at position 7 and a nitro group at position 6. This unique structural arrangement enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The biological activity of 7-Amino-6-nitro-THQ is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites. For instance, it interacts with NADPH-generating enzymes, which are crucial for maintaining cellular redox balance.

- Gene Regulation : Research indicates that 7-Amino-6-nitro-THQ acts as an inverse agonist of retinoic acid receptor-related orphan receptors (ROR), influencing gene expression related to various biological processes.

Biological Activities

7-Amino-6-nitro-THQ exhibits a range of biological activities that are relevant to therapeutic applications:

- Anticancer Properties : Studies have demonstrated its effects on cell signaling pathways and gene expression in cancer cells, suggesting potential applications in cancer treatment.

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neuropathic pain. It has shown promise as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which may contribute to pain relief in conditions like migraine and neuropathic pain .

- Antimicrobial Activity : Some derivatives of tetrahydroquinolines have displayed significant antibacterial properties, indicating that 7-Amino-6-nitro-THQ might also possess similar effects .

Comparative Analysis with Related Compounds

The biological activity of 7-Amino-6-nitro-THQ can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | Methyl substitution at nitrogen | Varies; less potent than 7-Amino-6-nitro |

| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Trifluoromethyl group enhancing lipophilicity | Enhanced pharmacokinetics |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Lacks amino group | Reduced interaction with biological targets |

The distinct combination of functional groups in 7-Amino-6-nitro-THQ allows for unique chemical reactivity and biological properties compared to its analogs .

Case Studies

Several studies have highlighted the potential applications of 7-Amino-6-nitro-THQ:

- Cancer Cell Studies : In vitro studies revealed that this compound can significantly alter gene expression profiles in cancer cell lines, leading to reduced proliferation rates and increased apoptosis.

- Pain Management Models : In animal models of neuropathic pain, administration of 7-Amino-6-nitro-THQ resulted in significant reductions in hyperalgesia and allodynia when dosed at 30 mg/kg .

- Antimicrobial Testing : Preliminary tests against various bacterial strains showed promising results for antimicrobial activity, warranting further investigation into its potential as an antibiotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。